2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione
Description
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione (C₁₄H₆Br₂O₆) is a halogenated anthraquinone derivative characterized by hydroxyl groups at positions 1, 4, 5, and 8, and bromine atoms at positions 2 and 5. Its synthesis typically involves bromination of a tetrahydroxyanthraquinone precursor under controlled conditions .
Properties
CAS No. |
88318-13-2 |
|---|---|
Molecular Formula |
C14H6Br2O6 |
Molecular Weight |
430.00 g/mol |
IUPAC Name |
2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)10-8(13(7)21)6(18)2-4(16)12(10)20/h1-2,17-20H |
InChI Key |
ZTBQQQKRCFRAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=CC(=C3O)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the bromination reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can participate in redox reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,7-diamino-1,4,5,8-tetrahydroxyanthracene-9,10-dione or 2,7-dithiol-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be formed.
Oxidation Products: Quinones or hydroquinones.
Reduction Products: Reduced forms of the anthraquinone core.
Scientific Research Applications
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is primarily related to its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxyl groups can participate in redox cycling, generating reactive oxygen species that induce oxidative stress in cells . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) 1,4,5,8-Tetrahydroxyanthracene-9,10-dione (C₁₄H₈O₆)
- Structure : Hydroxyl groups at positions 1, 4, 5, and 7.
- Properties : High solubility in polar solvents due to extensive hydrogen bonding. Used as a precursor for dyes like Solvent Green 28 via condensation with aromatic amines .
- Key Difference : Lack of bromine reduces molecular weight (MW = 272.21 g/mol) and increases polarity compared to the brominated analog .
(b) Quinalizarin (1,2,5,8-Tetrahydroxyanthracene-9,10-dione; C₁₄H₈O₆)
- Structure : Hydroxyl groups at positions 1, 2, 5, and 8.
- Properties : Exhibits strong chelation with metal ions (e.g., Al³⁺, Mg²⁺), forming colored complexes used in analytical chemistry. The ortho-dihydroxy configuration enhances metal-binding affinity compared to the 1,4,5,8-tetrahydroxy arrangement .
- Key Difference : Positional isomerism alters electronic distribution and reactivity .
(c) 1,4,5,8-Tetraamino-2,3-dibromoanthracene-9,10-dione (C₁₄H₈Br₂N₄O₂)
- Structure: Amino groups at 1, 4, 5, 8 and bromine at 2, 3.
- Properties: Amino groups increase basicity and participation in coordination polymers. Bromine at 2,3 positions creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to 2,7-dibromo derivatives .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Positions | Solubility (Polar Solvents) | Melting Point (°C) |
|---|---|---|---|---|
| 2,7-Dibromo-1,4,5,8-tetrahydroxy | 432.01 | 1,4,5,8-OH; 2,7-Br | Moderate (DMSO, DMF) | >300 (decomposes) |
| 1,4,5,8-Tetrahydroxy (base structure) | 272.21 | 1,4,5,8-OH | High (Water, Ethanol) | 280–285 |
| Quinalizarin | 272.21 | 1,2,5,8-OH | High (Alkaline solutions) | 295–300 |
| 1,4,5,8-Tetraamino-2,3-dibromo | 444.06 | 1,4,5,8-NH₂; 2,3-Br | Low (Organic solvents) | >250 |
Notes:
- Bromine increases molecular weight and lipophilicity, reducing aqueous solubility .
- Amino groups enhance thermal stability but reduce solubility in non-polar media .
(a) Coordination Chemistry
- 2,7-Dibromo Derivative: Bromine atoms may act as weak Lewis acids or participate in halogen bonding, though steric bulk limits metal coordination compared to hydroxyl-rich analogs. Potential use in supramolecular assemblies .
- Hydroxyl-Rich Analogs: 1,4,5,8-Tetrahydroxyanthraquinone forms stable Ni(II) and Pd(II) complexes in polymeric networks, as seen in catena-poly[[tetraaquanickel(II)]-µ-(9,10-dioxoanthracene-tetracarboxylato) structures .
Biological Activity
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound has garnered attention in various fields of research due to its notable biological activities. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is . It has a molecular weight of approximately 384.00 g/mol. The compound features multiple hydroxyl groups and bromine substitutions that contribute to its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.00 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it inhibited the proliferation of various cancer cell lines by inducing apoptosis. Specifically, it was found to affect the cell cycle and promote programmed cell death in breast cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogens. It demonstrated inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. Research indicates that it could protect neuronal cells from oxidative stress and inflammation-related damage. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various anthraquinone derivatives including this compound. The results indicated a dose-dependent inhibition of cancer cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antioxidant Mechanism
In another study focusing on the antioxidant mechanisms of anthraquinones, researchers found that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests a protective role against oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
